Tracheal antimicrobial peptide, partial
Description
Contextualization within Host Defense Peptide (HDP) Paradigms
Tracheal Antimicrobial Peptide is a member of the larger class of molecules known as Host Defense Peptides (HDPs). frontiersin.org Initially termed antimicrobial peptides (AMPs) due to their direct microbicidal activities, the shift in nomenclature to HDPs reflects a broader understanding of their multifaceted roles in the immune system. frontiersin.orgnih.gov HDPs are not only capable of directly killing a wide array of pathogens, including bacteria, fungi, and viruses, but they also possess immunomodulatory functions. nih.govcsus.edufrontiersin.org These secondary functions can include altering host gene expression, promoting wound healing, and modulating inflammatory responses. frontiersin.orgfrontiersin.org
The paradigm of HDPs acknowledges that these molecules are central to the innate immune response, acting as rapid and effective first-line defenders. oup.commdpi.com They are evolutionarily ancient, found across diverse species from insects to mammals, highlighting their fundamental role in host survival. nih.govnih.gov TAP exemplifies the HDP concept within the specific environment of the mammalian airway, where it contributes to both direct pathogen elimination and the orchestration of the local immune response. frontiersin.orgnih.gov
Significance of Respiratory Tract Antimicrobial Peptides in Mucosal Defense
The mucosal surfaces of the respiratory tract represent a vast and vulnerable interface with the external environment, constantly exposed to a myriad of airborne microbes. csus.eduimmunopaedia.org.za Antimicrobial peptides are a critical component of the innate defense mechanisms that protect this vital tissue. immunopaedia.org.zanih.gov Secreted by epithelial cells lining the airways, these peptides are poised to act immediately upon the arrival of potential pathogens. immunopaedia.org.zanih.gov
The significance of respiratory HDPs like TAP lies in their ability to provide a rapid, broad-spectrum antimicrobial shield. nih.govpnas.org This is crucial for preventing infections from taking hold in the lungs, a site where inflammation can severely compromise function. asm.org The activity of many of these peptides is influenced by the local ionic environment of the airway surface liquid. immunopaedia.org.zanih.gov Beyond their direct killing capabilities, respiratory antimicrobial peptides can also neutralize bacterial toxins like lipopolysaccharide (LPS) and act as signaling molecules, recruiting and activating other immune cells to the site of infection. csus.edu The coordinated action of these peptides is essential for maintaining respiratory health and preventing diseases such as pneumonia. asm.org
Historical Overview of Tracheal Antimicrobial Peptide Discovery and Initial Characterization
Tracheal Antimicrobial Peptide was first isolated and characterized in 1991 from extracts of bovine tracheal mucosa. nih.govpnas.orgfrontiersin.org The discovery was the result of a functional assay-guided fractionation process, where researchers used antimicrobial activity to identify the active component. nih.govpnas.org This pioneering work led to the purification of a highly abundant, potent antimicrobial peptide. nih.govpnas.org
The initial characterization revealed TAP to be a 38-amino acid peptide with a basic charge. nih.govpnas.org Mass spectral analysis confirmed its molecular mass and indicated the presence of six cysteine residues involved in forming three intramolecular disulfide bonds, a structural feature crucial for its activity. nih.govpnas.org The complete amino acid sequence was determined through a combination of peptide sequencing and the cloning of its corresponding cDNA. nih.govpnas.org The cDNA analysis predicted a 64-amino acid precursor protein, with the mature TAP peptide located at the carboxyl terminus. nih.govpnas.org In vitro studies demonstrated that the purified peptide possessed a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.govpnas.org
Table 1: Key Properties of Tracheal Antimicrobial Peptide (TAP)
| Property | Description | Source(s) |
|---|---|---|
| Amino Acid Count | 38 | nih.govpnas.org |
| Origin | Bovine Tracheal Mucosa | nih.govpnas.org |
| Precursor Size | 64 amino acids | nih.govpnas.orgpnas.org |
| Key Structural Feature | 6 cysteine residues forming 3 intramolecular disulfide bonds | nih.govpnas.org |
| Charge | Cationic (basic) | nih.govpnas.org |
Classification of Tracheal Antimicrobial Peptide within β-Defensin Family
Based on its structural and functional characteristics, Tracheal Antimicrobial Peptide is classified as a member of the β-defensin family. nih.govnih.govfrontiersin.org Defensins are a major family of HDPs in mammals, broadly divided into α-defensins and β-defensins based on the pairing of their cysteine residues. immunopaedia.org.za While structurally similar to the defensins found in phagocytic cells, TAP was noted to be clearly distinct upon its discovery. nih.govpnas.org
The β-defensin family is characterized by a specific disulfide-bonding pattern that connects the six conserved cysteine residues (C1-C5, C2-C4, C3-C6), creating a stable, three-stranded β-sheet structure. nih.gov This structure is fundamental to their antimicrobial and immunomodulatory functions. TAP was the first β-defensin to be identified, and its discovery paved the way for the identification of numerous other β-defensins in various tissues and species, including humans. nih.govnih.gov The expression of TAP and other β-defensins in epithelial cells is often inducible, meaning their production is increased in response to the presence of microbes or inflammatory signals, further solidifying their role as key effectors of the innate immune system. oup.comnih.govnih.gov
Table 2: Reported Antimicrobial Spectrum of Tracheal Antimicrobial Peptide (TAP)
| Pathogen | Type | Source(s) |
|---|---|---|
| Escherichia coli | Gram-negative bacterium | nih.govpnas.org |
| Staphylococcus aureus | Gram-positive bacterium | nih.govpnas.org |
| Klebsiella pneumoniae | Gram-negative bacterium | nih.govpnas.org |
| Pseudomonas aeruginosa | Gram-negative bacterium | nih.govpnas.org |
| Candida albicans | Fungus | nih.govpnas.org |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
VSCVRNKGICVPIRCPGNMKQIGTCVGRAVKCCR |
Origin of Product |
United States |
Genetic and Transcriptional Regulation of Tracheal Antimicrobial Peptide Expression
Genomic Organization and Gene Locus Analysis
The gene encoding TAP is part of a larger family of related sequences characterized by significant nucleotide identity, particularly in the 5' exon. pnas.org Initial cloning and cDNA analysis revealed that the gene encodes a relatively small putative precursor of 64 amino acids. pnas.orgnih.gov The mature, active 38-amino acid peptide is located at the carboxyl terminus of this precursor, framed by a short propeptide region and a stop codon. pnas.orgnih.gov This structural organization is a common feature among antimicrobial peptides, where a precursor protein is synthesized and subsequently processed to release the active molecule. Northern blot analysis has shown that the mRNA for TAP is significantly more abundant in the respiratory mucosa compared to whole lung tissue, indicating a degree of tissue-specific gene expression. pnas.orgnih.gov
Transcriptional Regulation Mechanisms of Tracheal Antimicrobial Peptide Gene Expression
The induction of TAP expression in response to microbial stimuli is primarily regulated at the level of transcription. nih.gov This allows for a dynamic response where the peptide is produced on-demand when the host is challenged.
The expression of the TAP gene is markedly upregulated by components of bacterial cell walls and inflammatory mediators. The most well-documented inducer is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov Studies on bovine tracheal epithelial cells (TECs) have demonstrated a significant increase in TAP mRNA levels following exposure to LPS. nih.govnih.gov One study reported a 13-fold induction of the TAP gene in TECs challenged with LPS. nih.govnih.gov This response is mediated, at least in part, by the CD14 receptor on epithelial cells, which binds to LPS and initiates the signaling cascade. nih.govnih.gov
Other inflammatory mediators and bacterial products also stimulate TAP gene expression. These include:
Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine has been shown to increase levels of TAP mRNA in cultured tracheal epithelial cells. nih.gov
Interleukin-17A (IL-17A): This cytokine is a known inducer of TAP gene expression in bovine TECs. nih.govnih.gov
Pam3CSK4: A synthetic lipopeptide that acts as a Toll-like receptor 2/1 (TLR2/1) agonist, Pam3CSK4 also upregulates TAP expression. nih.govnih.gov
Bacterial Challenge: In vitro incubation of TECs with heat-killed bacteria leads to a marked increase in TAP mRNA. nih.gov Furthermore, in vivo studies in neonatal calves with acute pneumonia caused by Mannheimia haemolytica showed a rapid upregulation of TAP mRNA expression in lung tissue. nih.gov
| Inducer | Model System | Key Finding | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Bovine Tracheal Epithelial Cells (in vitro) | Causes up to a 13-fold increase in TAP mRNA levels. | nih.gov, nih.gov, nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Bovine Tracheal Epithelial Cells (in vitro) | Elevates levels of TAP mRNA. | nih.gov |
| Interleukin-17A (IL-17A) | Bovine Tracheal Epithelial Cells (in vitro) | Stimulates TAP gene expression. | nih.gov, nih.gov |
| Pam3CSK4 (TLR2/1 agonist) | Bovine Tracheal Epithelial Cells (in vitro) | Upregulates TAP gene expression. | nih.gov, nih.gov |
| Mannheimia haemolytica (in vivo) | Neonatal Calves | Causes rapid upregulation of TAP mRNA in lung tissue during acute pneumonia. | nih.gov |
| Gentamicin-killed S. aureus | Bovine Mammary Epithelial Cells (in vitro) | Upregulates TAP mRNA expression. | nih.gov |
The inducible expression of the TAP gene is controlled by specific DNA sequences known as cis-regulatory elements located in the gene's promoter region. Analysis of the 5' flanking region of the TAP gene has identified consensus binding sites for key transcription factors involved in immune and inflammatory responses. nih.gov Reporter gene construct studies have shown that the DNA sequences within 324 nucleotides of the transcription start site are crucial for mediating gene induction. scilit.com
This critical region contains binding sites for:
Nuclear Factor-kappa B (NF-κB): This is a pivotal transcription factor in the regulation of many immune and inflammatory genes. Its binding site in the TAP promoter is essential for the gene's upregulation in response to LPS and other inflammatory stimuli. nih.govnih.govscilit.com The induction of TAP by LPS, IL-17A, and Pam3CSK4 can be blocked by caffeic acid phenylester, a known inhibitor of NF-κB, confirming the pathway's importance. nih.gov
Nuclear Factor Interleukin-6 (NF IL-6): This transcription factor also has a consensus binding site within the TAP promoter region, suggesting its role in the regulatory network controlling TAP expression. nih.govscilit.com Gel mobility shift assays have indicated that while NF-κB binding activity is induced by LPS, NF IL-6 binding activity appears to be constitutively present in the nuclei of tracheal epithelial cells. scilit.com
Trans-acting factors are the proteins, primarily transcription factors, that bind to the cis-regulatory elements to control the rate of transcription. In the case of TAP, the NF-κB family of transcription factors is the principal trans-acting factor driving inducible expression. nih.govscilit.com
Upon stimulation of tracheal epithelial cells with inducers like LPS, Pam3CSK4, or IL-17A, a signaling cascade is initiated that culminates in the activation of NF-κB. nih.gov This activation involves the translocation of the NF-κB p65 subunit from the cytoplasm, where it is held in an inactive state, into the nucleus. nih.gov Once in the nucleus, the activated NF-κB p65 binds to its specific recognition site on the TAP gene promoter. nih.govscilit.com This binding event is a critical step that recruits the transcriptional machinery to the gene, leading to a significant increase in the synthesis of TAP mRNA and, consequently, the antimicrobial peptide itself. nih.govnih.gov This mechanism represents a conserved strategy for activating innate immune defenses in response to microbial detection. scilit.com
| Component | Type | Function/Observation | Reference |
|---|---|---|---|
| NF-κB binding site | Cis-Regulatory Element | Located in the 5' flanking region; essential for inducible expression. | nih.gov, scilit.com |
| NF IL-6 binding site | Cis-Regulatory Element | Located in the 5' flanking region; binding activity is often constitutive. | nih.gov, scilit.com |
| NF-κB (p65 subunit) | Trans-Acting Factor | Translocates to the nucleus upon stimulation to activate TAP transcription. | nih.gov, nih.gov |
Spatiotemporal Expression Profiling of Tracheal Antimicrobial Peptide (Non-Human Models)
The expression of TAP is not uniform throughout the body but is instead localized to specific tissues, primarily those forming a barrier with the external environment.
Research in bovine and murine models has identified key sites of TAP expression:
Respiratory Tract: As its name suggests, the primary site of TAP expression is the tracheal mucosa. pnas.org It is specifically expressed by the ciliated and columnar epithelial cells of the pseudostratified epithelium lining the airway. nih.govpnas.org Expression has been detected throughout the conducting airway, from nasal tissue down to the bronchioles. pnas.org Notably, TAP expression is present in the trachea and bronchi of adult cattle but not in fetal cattle, suggesting its development is part of postnatal innate immunity. nih.gov
Mammary Gland: TAP is also expressed in the mammary gland, where it contributes to the local defense against mastitis-causing pathogens. frontiersin.org Studies have confirmed that bovine mammary epithelial cells (bMECs) express TAP mRNA. nih.gov The expression in mammary tissue can also be induced by pathogenic microorganisms and pro-inflammatory factors. frontiersin.org To leverage this, transgenic mice have been developed to express bovine TAP in their milk, demonstrating the mammary gland's capacity as a bioreactor for producing the peptide. pnas.org
Cellular Localization within Epithelial Tissues
Tracheal Antimicrobial Peptide (TAP) is specifically expressed in the epithelial cells lining the mucosal surfaces of the respiratory tract. nih.govpnas.orgpnas.org Its localization is primarily within the ciliated airway epithelium. asm.org Northern blot analysis has shown that the TAP gene is expressed along the entire adult conducting airway, including nasal, tracheal, and bronchiolar tissues. nih.govpnas.org However, its expression is not detected in tissues outside of the airway mucosa. nih.govpnas.org
Using in situ hybridization techniques, TAP mRNA has been precisely localized to the columnar cells of the pseudostratified epithelium. nih.govpnas.org In addition to the respiratory tract, TAP expression has also been identified in the mammary gland of cows, where it is believed to contribute to the local defense mechanisms of the tissue. nih.gov The primary sources of TAP are the epithelial cells themselves, which produce and secrete the peptide as part of the innate immune defense of these surfaces. nih.govnih.gov
Table 1: Cellular and Tissue Localization of Tracheal Antimicrobial Peptide (TAP)
| Tissue/Organ System | Specific Location | Cell Type |
| Respiratory Tract | Conducting airways (nasal to bronchiolar) | Columnar cells of the pseudostratified epithelium |
| Mammary Gland | Mammary tissue | Mammary epithelial cells |
Expression Patterns Under Pathological Challenges (e.g., Bacterial Infection in Animal Models)
The expression of Tracheal Antimicrobial Peptide is significantly upregulated in response to pathological challenges, particularly bacterial infections. asm.org In bovine models, TAP mRNA levels in tracheal epithelial cells increase dramatically following experimentally induced bacterial infections. asm.org In vitro studies corroborate these findings, showing that incubating bovine tracheal epithelial cells with heat-killed bacteria or bacterial components like lipopolysaccharide (LPS) markedly increases TAP mRNA levels. asm.org
This inducible expression is a key feature of its role in innate immunity. For example, both pathogenic microorganisms and various pro-inflammatory factors can specifically trigger the upregulation of TAP gene expression in the mammary tissue of dairy cows, enhancing the local defensive capacity of the gland. nih.gov
In a mouse model of bovine-associated Staphylococcus aureus-induced mastitis, the therapeutic introduction of a vector designed to express TAP in mammary gland tissue resulted in a significant decrease in intramammary bacterial loads and inflammation. frontiersin.org Quantitative PCR and Western blot analyses from this study confirmed that the treatment led to a significant increase in the expression level of the TAP gene, highlighting its direct role in combating the bacterial challenge. frontiersin.org
However, this protective response can be compromised. Certain stressors and viral infections can suppress the induced expression of TAP. nih.gov For instance, glucocorticoids and bovine viral diarrhea virus have been shown to inhibit the stimulatory effect of LPS on TAP expression, providing a potential explanation for how stress and viral co-infections can predispose an animal to secondary bacterial pneumonia. nih.gov
Table 2: Regulation of TAP Expression Under Pathological Conditions
| Model System | Challenge/Stimulus | Observed Effect on TAP Expression | Reference |
| Bovine Tracheal Epithelial Cells (in vitro) | Heat-killed bacteria | Markedly increased mRNA levels | asm.org |
| Bovine Tracheal Epithelial Cells (in vitro) | Lipopolysaccharide (LPS) | Dramatically increased mRNA levels | asm.org |
| Bovine Tracheal Epithelial Cells (in vitro) | Pam3CSK4 (TLR2/1 agonist) | Stimulated gene expression | nih.gov |
| Bovine Tracheal Epithelial Cells (in vitro) | Interleukin-17A | Stimulated gene expression | nih.gov |
| Bovine Tracheal Epithelial Cells (in vitro) | LPS/Pam3CSK4/IL-17A + Dexamethasone | Abolished stimulatory effect | nih.gov |
| Mouse Model (in vivo) | Staphylococcus aureus-induced mastitis | Significantly increased gene expression | frontiersin.org |
Biosynthesis, Maturation, and Post Translational Aspects of Tracheal Antimicrobial Peptide
Precursor Peptide Processing and Cleavage Pathways
The initial product synthesized from the TAP mRNA is a precursor peptide. nih.govnih.gov Based on the analysis of its corresponding cDNA, the putative precursor of bovine TAP is a relatively small protein of 64 amino acids. nih.govpnas.org This precursor contains distinct regions that guide its processing and eventual maturation into the active antimicrobial peptide.
The mature, functional TAP is a 38-amino acid peptide that resides at the extreme carboxyl-terminus of the 64-amino acid precursor. nih.govpnas.org This arrangement means that the precursor contains a propeptide region at its N-terminal end that must be cleaved to release the active peptide. nih.gov The precursor structure features a relatively hydrophobic sequence of 20 amino acids at the amino terminus, which is believed to function as a signal sequence to direct the peptide into the secretory pathway. pnas.org The mature peptide is bracketed by this short propeptide region and an in-frame stop codon, which immediately follows the final amino acid of the mature peptide sequence. nih.govpnas.org The entire predicted precursor is notably devoid of any acidic amino acid residues. pnas.org
Table 1: Characteristics of Tracheal Antimicrobial Peptide Precursor and Mature Peptide
| Feature | Precursor Peptide | Mature Peptide |
|---|---|---|
| Total Amino Acids | 64 nih.govpnas.org | 38 nih.gov |
| Location of Mature Peptide | Carboxyl-terminus nih.govpnas.org | N/A |
| Key Regions in Precursor | Putative signal sequence (N-terminus), Propeptide region nih.govpnas.org | N/A |
The precise enzymatic pathways responsible for the cleavage of the propeptide from the mature TAP have not been fully elucidated, but this proteolytic processing is a critical step for the activation of the peptide.
Role of Post-Translational Modifications (e.g., Disulfide Bond Formation) in Peptide Maturation
Post-translational modifications are essential for the proper folding, stability, and biological activity of Tracheal Antimicrobial Peptide. nih.gov Like other β-defensins, TAP's structure and function are critically dependent on the formation of intramolecular disulfide bonds. nih.gov
Mass spectral analysis of the isolated, mature TAP confirms the participation of its six cysteine residues in forming three intramolecular disulfide bonds. nih.govnih.gov These covalent cross-links are crucial for creating and stabilizing the specific three-dimensional structure of the peptide. pnas.org This folded conformation is a hallmark of the defensin (B1577277) family and is indispensable for its ability to interact with and disrupt microbial membranes. nih.govnih.gov The improper folding of the peptide, which can occur in the absence of correct disulfide bond formation, may compromise its antimicrobial activity. nih.gov The requirement for these complex modifications makes recombinant production challenging, as bacterial expression systems often lead to the formation of inactive inclusion bodies. nih.gov
Table 2: Key Post-Translational Modifications of Tracheal Antimicrobial Peptide
| Modification Type | Description | Importance |
|---|---|---|
| Proteolytic Cleavage | Removal of the N-terminal propeptide from the 64-amino acid precursor. nih.govpnas.org | Releases the active 38-amino acid mature peptide. |
| Disulfide Bond Formation | Formation of three intramolecular bonds between six cysteine residues. nih.govnih.govpnas.org | Essential for correct structural folding, stability, and broad-spectrum antimicrobial function. nih.govnih.gov |
Mechanisms of Intracellular Trafficking and Secretion
Following its synthesis on ribosomes, the TAP precursor is directed into the cell's secretory pathway for processing and eventual release. The presence of a putative 20-residue hydrophobic signal sequence at the N-terminus of the precursor is thought to initiate this process. pnas.org
The mechanism by which some small peptides like TAP are transported into secretory vesicles may differ from that of larger proteins. It has been suggested that the transport of the TAP precursor into vesicles might occur via a signal recognition particle-independent mechanism. pnas.org This hypothesis is based on the precursor's small size and its similarity to another antimicrobial peptide precursor, pGLa, for which such a transport mechanism has been reported. pnas.org Once processed and folded within the secretory pathway, the mature TAP is stored in vesicles before being secreted from the airway epithelial cells. pnas.orgnih.gov This secretion releases the peptide into the airway surface fluid, the mucus-rich layer covering the respiratory epithelium, where it can act as a first-line defense against inhaled pathogens. nih.govnih.gov
Mechanistic Elucidation of Tracheal Antimicrobial Peptide S Biological Activities in Vitro and Ex Vivo
Direct Antimicrobial Mechanisms Against Pathogens
The primary and most well-documented mechanism of action for Tracheal Antimicrobial Peptide and other cationic AMPs is the physical disruption of microbial cell membranes. nih.govfrontiersin.org As cationic molecules, these peptides are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov This initial interaction is crucial for their selective targeting of microbial cells over host cells.
Following this binding, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer. nih.gov This insertion perturbs the membrane's structural integrity, leading to the formation of pores or channels. nih.govnih.gov Several models describe this process:
Barrel-stave model: Peptides aggregate and insert into the membrane, forming a barrel-like pore where the hydrophobic regions of the peptides face the lipid core of the membrane, and the hydrophilic regions form the interior of the channel. nih.gov
Toroidal-pore model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore lined by both the peptides and the lipid head groups. nih.gov
Carpet model: Peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing membrane collapse. nih.gov
This membrane permeabilization leads to the leakage of essential intracellular contents, such as ions and metabolites, disruption of the membrane potential, and ultimately, cell death. frontiersin.orgnih.gov Studies on a synthetic 38-amino acid form of TAP have demonstrated that its bactericidal action is rapid, with the ability to kill 99.9% of E. coli cells within 90 minutes. nih.gov Research also indicates that the C-terminal end, specifically a 17-amino acid residue segment, represents the minimum functional domain required for this bactericidal activity. nih.gov
Potential intracellular activities for AMPs include:
Inhibition of Nucleic Acid Synthesis: Some peptides, after entering the cytoplasm, can bind to DNA and RNA, interfering with replication and transcription processes. nih.govnih.gov For instance, the peptide indolicin has been shown to bind to DNA and inhibit its synthesis. nih.gov
Inhibition of Protein Biosynthesis: AMPs can also target the machinery of protein synthesis. nih.gov This can occur through binding to ribosomal subunits, which blocks the formation of the initiation complex or interferes with the elongation of the polypeptide chain. sigmaaldrich.combiomol.com Proline-rich antimicrobial peptides, for example, are known to bind to the ribosomal exit tunnel, thereby inhibiting translation. uni-muenchen.de
Enzyme Inhibition: Peptides can disrupt metabolic pathways by inhibiting the function of crucial cytoplasmic enzymes.
Although the predominant mechanism described for TAP is membrane permeabilization, the ability of other AMPs to engage intracellular targets suggests that TAP could potentially employ similar multifaceted strategies to ensure effective microbial killing. nih.govfrontiersin.org
In vitro assays have confirmed that Tracheal Antimicrobial Peptide is effective against various Gram-positive bacteria. nih.govnih.gov Its cationic nature allows it to effectively interact with the anionic teichoic acids present in the thick peptidoglycan layer of these bacteria. The purified native peptide and its synthetic forms have demonstrated significant activity against clinically relevant pathogens. nih.govnih.gov
| Organism | Observed Effect | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial activity demonstrated | nih.govpnas.org |
TAP exhibits potent bactericidal activity against a broad range of Gram-negative bacteria. nih.govpnas.org The outer membrane of these bacteria, rich in negatively charged lipopolysaccharide (LPS), serves as a primary target for the initial electrostatic attraction of the cationic TAP. nih.gov Following this binding, the peptide disrupts both the outer and inner membranes, leading to rapid cell death. nih.gov
| Organism | Observed Effect | Reference |
|---|---|---|
| Escherichia coli | Potent bactericidal effect; 99.9% killed within 90 mins at 2.5 µg/ml | nih.govpnas.orgnih.gov |
| Klebsiella pneumoniae | Antibacterial activity demonstrated | nih.govpnas.org |
| Pseudomonas aeruginosa | Antibacterial activity demonstrated | nih.govpnas.org |
| Mannheimia haemolytica | Susceptible to killing by TAP | daneshyari.com |
| Histophilus somni | Susceptible to killing by TAP | daneshyari.com |
| Pasteurella multocida | Susceptible to killing by TAP | daneshyari.com |
The antimicrobial spectrum of Tracheal Antimicrobial Peptide extends beyond bacteria to include fungi. nih.gov Studies have shown its efficacy against both yeast and mycelial forms, indicating its potential to combat a variety of fungal pathogens. nih.gov This broad-spectrum activity highlights its versatility as a key component of the host's first line of defense. nih.govnih.gov
| Organism | Form | Observed Effect | Reference |
|---|---|---|---|
| Candida albicans | Yeast | Antifungal activity demonstrated | nih.govnih.govpnas.org |
| Aspergillus fumigatus | Mycelia | Antifungal activity demonstrated | nih.gov |
While specific antiviral studies on Tracheal Antimicrobial Peptide are limited, the broader class of antimicrobial peptides (AMPs), also known as antiviral peptides (AVPs) in this context, demonstrates significant antiviral capabilities through various mechanisms. nih.govnih.gov These peptides can act at multiple stages of the viral replication cycle. nih.govresearchgate.net
Direct Viral Inactivation: Many AVPs can directly interact with and destabilize the viral envelope, a mechanism similar to their action on bacterial membranes. nih.gov This can lead to the destruction of the virus particle before it has a chance to infect a host cell.
Inhibition of Viral Entry: Peptides can block viral infection at the initial stages. They can achieve this by binding to viral surface proteins, thereby preventing attachment to host cell receptors. researchgate.net Alternatively, they can bind to the host cell receptors themselves (such as glycosaminoglycans), competitively inhibiting viral binding. researchgate.net Some peptides also prevent the fusion of the viral envelope with the host cell membrane. nih.govnih.gov
Intracellular Inhibition: Once a virus has entered a host cell, some AVPs can interfere with its replication. These peptides can inhibit viral gene expression or protein synthesis, effectively halting the production of new virus particles. researchgate.net
These general mechanisms, established for a wide range of AMPs, suggest a potential, though not yet fully explored, antiviral role for TAP as part of the mucosal defense system.
Immunomodulatory Functions and Signaling Pathways
The Tracheal Antimicrobial Peptide (TAP), a member of the β-defensin family, extends its biological activities beyond direct microbial killing to encompass a significant role in modulating the host's immune response. nih.govnih.gov These immunomodulatory functions are critical for orchestrating an effective defense against pathogens and regulating the subsequent inflammatory cascade.
Modulation of Cytokine and Chemokine Production
TAP has been shown to influence the production of key signaling molecules, including cytokines and chemokines, which are essential for immune cell communication and recruitment. In vivo studies using a mouse model of mastitis induced by Staphylococcus aureus demonstrated that treatment with a plasmid expressing TAP led to a significant reduction in the levels of pro-inflammatory cytokines. nih.gov Specifically, the concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in breast tissue were markedly lower in the TAP-treated groups compared to the untreated model group. nih.gov The most substantial decrease was observed in TNF-α levels. nih.gov
Furthermore, research in neonatal calves with acute pneumonia caused by Mannheimia haemolytica has revealed a strong positive correlation between the mRNA expression of TAP and Interleukin-8 (IL-8), a potent chemokine responsible for neutrophil recruitment. nih.gov This coordinated expression suggests that as TAP is upregulated in response to bacterial infection, there is a concurrent increase in signals to attract immune cells to the site of infection. nih.gov The expression of both TAP and IL-8 is stimulated by cytokines such as IL-1 and TNF. nih.gov Similarly, studies on human antimicrobial peptides have found that their levels in tracheal aspirates of newborn infants correlate with the concentrations of IL-8 and TNF-α during infection. atsjournals.org
The induction of TAP expression itself is influenced by inflammatory mediators. In cultured bovine tracheal epithelial cells, both lipopolysaccharide (LPS) and TNF-α have been shown to increase the mRNA levels of TAP. nih.gov This indicates a feedback loop where inflammatory cytokines can stimulate the production of TAP, which in turn can modulate the inflammatory environment.
Table 1: Effect of Tracheal Antimicrobial Peptide (TAP) Plasmid Treatment on Pro-inflammatory Cytokine Levels in a Mouse Model of S. aureus Mastitis
| Cytokine | Outcome of TAP Plasmid Treatment | Significance |
|---|---|---|
| TNF-α | Significantly lower than the model group | p < 0.001 |
| IL-1β | Significantly lower than the model group; levels close to controls | p < 0.001 |
| IL-6 | Significantly lower than the model group; levels close to controls | p < 0.001 |
Data derived from a study involving plasmid-delivered TAP in a mouse model. nih.gov
Influence on Immune Cell Functions (e.g., Chemotaxis, Phagocytosis)
Beyond modulating cytokine and chemokine signals, antimicrobial peptides like TAP play a direct role in guiding the functions of immune cells. The β-defensin family, to which TAP belongs, is known to possess chemotactic properties, actively recruiting various immune cells to sites of infection or inflammation. nih.govnih.gov These peptides can attract key players of the innate and adaptive immune systems, including neutrophils, monocytes, memory T cells, and dendritic cells. nih.gov
This chemotactic activity is crucial for mounting a rapid and effective immune response. For instance, human β-defensins can attract immune cells by binding to the CCR6 receptor, a chemokine receptor present on dendritic cells and memory T cells. nih.gov They also induce significant IL-8 production from airway epithelial cells, which is a primary driver of neutrophil chemotaxis. nih.gov In the context of bovine respiratory disease, the inflammatory response is characterized by dense infiltrates of neutrophils. nih.gov While TAP's direct chemotactic activity has not been fully elucidated, its coordinated expression with the potent neutrophil chemoattractant IL-8 in calves with bacterial pneumonia suggests an integral role in the process of neutrophil recruitment. nih.gov Studies have shown that selectin adhesion molecules and intercellular adhesion molecule 1 (ICAM-1) are crucial for the migration of neutrophils from the blood into the lung tissue during such infections. nih.gov
Interaction with Host Receptors and Intracellular Signaling Cascades
The expression and immunomodulatory actions of Tracheal Antimicrobial Peptide are tightly regulated through its interaction with host cell receptors and the activation of specific intracellular signaling pathways. The induction of TAP gene expression in bovine tracheal epithelial cells (bTEC) is a well-studied example of this process. nih.govnih.gov
Pathogen-associated molecular patterns (PAMPs), such as Lipopolysaccharide (LPS) from Gram-negative bacteria, and host-derived cytokines like Interleukin-17A (IL-17A) are potent inducers of TAP. nih.govoup.com These molecules are recognized by Toll-like Receptors (TLRs) on the surface of epithelial cells. nih.govnoaa.gov Specifically, LPS is an agonist for TLR4, while Pam3CSK4, a synthetic bacterial lipopeptide, is an agonist for the TLR2/1 heterodimer. nih.govnih.gov Unstimulated bovine tracheal epithelial cells express mRNA for TLRs 1 through 10, equipping them to recognize a wide array of microbial products. noaa.gov
Upon agonist binding to the respective TLRs (or the IL-17 receptor), a signaling cascade is initiated that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.govasm.org Studies have demonstrated that stimulation with LPS, Pam3CSK4, or IL-17A leads to the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in tracheal epithelial cells. nih.govnih.gov This translocation is a critical step for NF-κB to bind to consensus sites in the promoter region of the TAP gene and drive its transcription. nih.govasm.org The necessity of this pathway was confirmed by experiments where an NF-κB inhibitor, caffeic acid phenylester (CAPE), abrogated the induction of TAP gene expression by all three agonists. nih.govnih.gov This indicates that NF-κB activation is a central and necessary pathway for the inducible expression of TAP. nih.govnih.govnih.gov
Table 2: Signaling Pathways for Induction of Tracheal Antimicrobial Peptide (TAP) Gene Expression
| Stimulus/Agonist | Host Receptor | Key Signaling Pathway | Outcome |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Toll-like Receptor 4 (TLR4) | NF-κB | Upregulation of TAP gene expression |
| Pam3CSK4 | Toll-like Receptor 2/1 (TLR2/1) | NF-κB | Upregulation of TAP gene expression |
| Interleukin-17A (IL-17A) | IL-17 Receptor | NF-κB | Upregulation of TAP gene expression |
| Tumor Necrosis Factor-alpha (TNF-α) | TNF Receptor | NF-κB (implied) | Upregulation of TAP gene expression |
Data synthesized from studies on bovine tracheal epithelial cells. nih.govnih.govnih.govnoaa.gov
Anti-inflammatory Properties and Resolution of Inflammation
While the initial response to infection involves a pro-inflammatory state to recruit and activate immune cells, uncontrolled or prolonged inflammation can lead to significant tissue damage. Antimicrobial peptides, including TAP, can contribute to the resolution of inflammation, helping to restore tissue homeostasis. frontiersin.org
The ability of TAP to reduce the levels of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is a direct demonstration of its anti-inflammatory potential. nih.gov By dampening the production of these potent mediators, TAP can help to limit the magnitude of the inflammatory response. This is crucial in preventing the excessive tissue damage often associated with a robust immune reaction, such as that seen in severe mastitis or pneumonia. nih.govnih.gov Other defensins have also been noted for their anti-inflammatory properties, suggesting this is a conserved function within this peptide family. atsjournals.org The mechanism by which many antimicrobial peptides exert anti-inflammatory effects is through the modulation of TLR signaling, particularly by interfering with the potent inflammatory cascade initiated by TLR4 hyperstimulation. frontiersin.org
In Vivo Functional Contributions of Tracheal Antimicrobial Peptide Non Human Animal Models
Role in Respiratory Host Defense in Animal Models
In the respiratory system of animals, TAP is a crucial component of the mucosal innate immune response. nih.gov Its expression is predominantly in the epithelial cells lining the trachea and is inducible upon exposure to bacterial pathogens or their components, such as lipopolysaccharide (LPS). nih.govoup.compnas.org This upregulation suggests a primary role in defending the airways against infection. pnas.org While much of the evidence for its direct bactericidal activity comes from in vitro studies, the in vivo response strongly supports its function as a key defender of the respiratory tract.
Impact on Bacterial Clearance in Tracheal and Lung Infections
While direct in vivo studies definitively quantifying the impact of TAP alone on bacterial clearance in the trachea and lungs of animal models are limited, the available evidence strongly suggests its importance. The expression of the TAP gene is significantly upregulated in the tracheal epithelial cells of cattle following exposure to bacteria or LPS, indicating an active role in the response to infection. nih.gov In vitro studies have demonstrated that synthetic TAP possesses bactericidal activity against a range of respiratory pathogens, including Mannheimia haemolytica and Pasteurella multocida, which are significant causes of bovine respiratory disease. nih.gov
Furthermore, the importance of β-defensins, the family to which TAP belongs, in lung mucosal immunity has been demonstrated in various animal models. For instance, in mice deficient in the cathelicidin-related antimicrobial peptide (CRAMP), another antimicrobial peptide, there is impaired lung bacterial clearance and increased dissemination of Klebsiella pneumoniae. nih.gov While not TAP, these findings in a functionally similar peptide highlight the critical role of such peptides in controlling bacterial populations within the lungs. The inducibility of TAP expression in the bovine airway by bacterial components points to its direct involvement in the initial phase of host defense, aimed at reducing the bacterial load. pnas.org
Contribution to Resolution of Airway Inflammation in Infection Models
The role of TAP in the resolution of airway inflammation is multifaceted, extending beyond its direct microbicidal activity. Antimicrobial peptides, including β-defensins, are known to have immunomodulatory functions that can influence the inflammatory response. nih.gov While a specific role for TAP in immunomodulation has not been extensively reported, other defensins are known to contribute to respiratory health through such functions. nih.gov
Infection and the presence of bacterial products like LPS trigger a robust inflammatory response in the airways. The expression of TAP is upregulated by pro-inflammatory cytokines such as Interleukin-17A (IL-17A), which are crucial in orchestrating the immune response to infection. nih.govsigmaaldrich.comconsensus.app The rapid killing of invading bacteria by TAP would inherently contribute to the resolution of inflammation by removing the primary stimulus.
However, the interaction is complex. For example, glucocorticoids, which are released during periods of stress and have anti-inflammatory properties, have been shown to suppress the LPS-induced upregulation of TAP expression in bovine tracheal epithelial cells both in vitro and in vivo. nih.gov This suggests that while inflammation induces TAP, systemic anti-inflammatory responses might dampen this crucial aspect of innate defense, potentially predisposing the animal to secondary bacterial pneumonia. nih.gov Therefore, a balanced inflammatory response is likely necessary for the optimal function of TAP, and in turn, TAP's activity is a key factor in resolving the inflammation by clearing the infection.
Functional Role in Non-Respiratory Mucosal Immunity (e.g., Mammary Gland in Bovine Models)
The functional significance of TAP is not confined to the respiratory tract. It is also expressed in the mammary gland of cows and plays a vital role in the innate immune defense of this mucosal site. nih.govfrontiersin.org Bovine mastitis, an inflammation of the mammary gland most commonly caused by bacterial infection, is a major concern in the dairy industry. frontiersin.org
In a mouse model of Staphylococcus aureus-induced mastitis, the directed expression of TAP in the mammary gland demonstrated significant antibacterial effects. nih.govfrontiersin.org A study utilizing a plasmid that specifically directs TAP expression in the mammary gland of mice resulted in a significant reduction of the bacterial burden following an intramammary challenge with bovine-associated S. aureus. nih.gov This provides direct in vivo evidence of TAP's ability to combat bacterial infections in a non-respiratory mucosal tissue.
The expression of TAP in bovine mammary epithelial cells is regulated by bacterial stimuli. In vitro studies have shown that while live S. aureus can down-regulate TAP expression, killed bacteria up-regulate it, suggesting a complex interaction between the pathogen and the host's innate defense mechanisms. nih.gov Furthermore, the upregulation of TAP gene expression in the mammary tissue by pathogenic microorganisms and pro-inflammatory factors enhances the local defense capability of the gland. nih.gov The production of active bovine TAP in the milk of transgenic mice has also been achieved, opening avenues for its potential therapeutic use in agriculture. pnas.orgfao.org
Interactions and Synergism with Other Host Defense Mechanisms (e.g., Other AMPs, Innate Immune Cells)
The effectiveness of TAP in host defense is likely amplified through synergistic interactions with other components of the innate immune system. Antimicrobial peptides rarely act in isolation, and their combined action can be more potent than the sum of their individual effects. nih.gov
In a mouse model of mastitis, a tissue-specific expression plasmid containing both TAP and lysozyme (B549824) showed broad-spectrum antibacterial activity against several mastitis-causing pathogens, including Staphylococcus sciuri, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov This suggests a synergistic or additive effect between TAP and lysozyme in clearing bacterial infections in the mammary gland. In vitro studies have also shown that various mammalian antimicrobial peptides exhibit synergy with each other and with lysozyme. nih.gov This synergy is thought to arise from cooperative interactions with bacterial membranes. nih.gov
In addition to other antimicrobial peptides and enzymes, TAP likely interacts with innate immune cells. While direct in vivo evidence for TAP's interaction with immune cells is still an area for further research, it is known that antimicrobial peptides can act as signaling molecules that attract and activate phagocytes and other immune cells to the site of infection. oup.com The induction of TAP expression by cytokines like IL-17A, which are produced by immune cells, highlights the coordinated response between the cellular and humoral arms of the innate immune system. nih.govsigmaaldrich.comconsensus.app
Table of Research Findings on In Vivo Functional Contributions of Tracheal Antimicrobial Peptide
| Animal Model | Infection/Challenge Model | Key Findings | Reference |
|---|---|---|---|
| Mouse | Staphylococcus aureus-induced mastitis | Directed expression of TAP in the mammary gland led to significant antibacterial effects and relieved infection. | nih.govfrontiersin.org |
| Mouse | Mastitis induced by S. sciuri, B. cereus, E. coli, P. aeruginosa | A plasmid expressing both TAP and lysozyme showed broad-spectrum antibacterial activity, reducing clinical symptoms. | nih.gov |
| Bovine (in vivo context) | LPS challenge (mimicking bacterial infection) | TAP gene expression is upregulated in tracheal epithelial cells, but this response is suppressed by glucocorticoids. | nih.gov |
| Transgenic Mouse | - | Successfully produced biologically active bovine TAP in milk. | pnas.orgfao.org |
Structure Activity Relationship Studies of Tracheal Antimicrobial Peptide, Partial
Identification of Functional Domains and Active Motifs
The biological activity of the Tracheal Antimicrobial Peptide is intrinsically linked to specific domains and motifs within its 38-amino acid sequence. nih.gov Two primary features define its function: its cationic nature and its cysteine framework.
Cationic Domain: The peptide possesses a high net positive charge due to a significant number of basic amino acid residues, namely Arginine (Arg) and Lysine (Lys). nih.gov This polycationic characteristic is a crucial functional domain, as it facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This binding is the first step in its antimicrobial action.
Cysteine-Stabilized Motif: A defining feature of TAP is the presence of six conserved cysteine (Cys) residues. nih.govnih.gov These residues form three intramolecular disulfide bonds, creating a stable, folded three-dimensional structure. nih.gov This rigid framework is essential for maintaining the peptide's structural integrity in diverse physiological environments and is critical for its biological activity. The specific connectivity of these disulfide bonds defines the characteristic β-defensin fold, which is indispensable for its function.
The combination of the cationic surface and the structurally rigid core constitutes the primary active motif of TAP, enabling it to effectively bind to and disrupt microbial membranes.
| Functional Domain/Motif | Key Amino Acid Residues | Primary Function | Reference |
|---|---|---|---|
| Cationic Domain | Arginine (Arg), Lysine (Lys) | Electrostatic attraction and binding to negatively charged microbial membranes. | nih.gov |
| Cysteine-Stabilized Motif | Six Cysteine (Cys) residues | Formation of three intramolecular disulfide bonds, providing structural stability and the characteristic β-defensin fold. | nih.govnih.gov |
Impact of Amino Acid Substitutions and Polymorphisms on Biological Activity (e.g., Single Nucleotide Polymorphisms)
Genetic variations, such as single nucleotide polymorphisms (SNPs), can lead to amino acid substitutions in the peptide sequence, potentially altering its biological activity. Research in bovine species has identified a prevalent non-synonymous SNP in the TAP gene that directly impacts its antimicrobial efficacy.
A study identified the SNP A137G in the second exon of the TAP gene. This polymorphism results in a change at amino acid position 20 of the mature peptide, where it can be either a Serine (Ser) or an Asparagine (Asn). researchgate.net To determine the functional consequence of this substitution, synthetic versions of both peptide variants were created and tested for their bactericidal activity against Mannheimia haemolytica, a key pathogen in bovine respiratory disease. The results consistently demonstrated that the asparagine-containing variant possessed a higher bactericidal effect compared to the serine-containing variant. researchgate.net This finding highlights that even a single, conservative amino acid substitution can significantly modulate the antimicrobial potency of TAP.
| Gene Polymorphism | Amino Acid Substitution (Position 20) | Impact on Biological Activity | Target Pathogen | Reference |
|---|---|---|---|---|
| A137G | Serine → Asparagine | The Asparagine-containing peptide variant exhibits significantly higher bactericidal activity. | Mannheimia haemolytica | researchgate.net |
Influence of Peptide Conformation on Antimicrobial and Immunomodulatory Potency
The specific three-dimensional conformation of the Tracheal Antimicrobial Peptide is critical for both its direct antimicrobial action and its potential immunomodulatory functions. This conformation is rigidly maintained by the three intramolecular disulfide bonds that define the β-defensin fold. nih.gov
The stable, folded structure ensures the correct spatial presentation of the cationic and hydrophobic residues, which is essential for its interaction with and disruption of microbial membranes. An improperly folded or linear version of the peptide would lack the precise architecture needed to form pores or otherwise destabilize the lipid bilayer, leading to a significant loss of antimicrobial potency.
Furthermore, as a member of the defensin (B1577277) family, TAP's conformation is presumed to be vital for its immunomodulatory activities. nih.govnih.gov Defensins are known to interact with host cell receptors to modulate immune responses, including cytokine and chemokine production, and recruitment of immune cells like neutrophils and T-lymphocytes. nih.govmdpi.com These interactions are highly specific and depend on the precise tertiary structure of the peptide. Therefore, the conserved β-defensin fold of TAP is not only crucial for killing pathogens directly but is also a prerequisite for its ability to signal and orchestrate host innate and adaptive immune responses.
Rational Design Principles for Tracheal Antimicrobial Peptide Analogs (Theoretical/Pre-clinical)
The development of synthetic TAP analogs is guided by rational design principles aimed at enhancing antimicrobial potency, broadening the spectrum of activity, improving stability, and reducing potential toxicity. nih.govkcl.ac.uk These pre-clinical strategies are based on modifying the peptide's fundamental physicochemical properties.
Key principles for designing TAP analogs include:
Modulating Cationicity: The net positive charge can be increased by substituting neutral or acidic amino acids with basic residues like Arginine or Lysine. Arginine is often preferred due to its guanidinium group, which can form more hydrogen bonds with the phosphate head groups of bacterial lipids. nih.gov This modification aims to strengthen the initial electrostatic attraction to microbial membranes. mdpi.com
Optimizing Hydrophobicity and Amphipathicity: The balance between hydrophobic and hydrophilic regions (amphipathicity) is crucial for membrane insertion and disruption. mdpi.com Analogs can be designed by substituting amino acids to fine-tune hydrophobicity, thereby enhancing lytic activity. Computational tools, such as helical wheel projections, can be used to design analogs with idealized amphipathic structures. mdpi.com
Enhancing Proteolytic Stability: A major challenge for peptide-based therapeutics is their susceptibility to degradation by host proteases. frontiersin.org Stability can be significantly improved by incorporating non-standard amino acids, such as D-amino acids or other unnatural amino acid derivatives, which are not recognized by proteases. frontiersin.org
Computational and Simulation-Guided Design: Advanced computational methods, including molecular dynamics simulations, are employed to predict how designed analogs will fold and interact with bacterial membrane models. kcl.ac.uk This in silico approach allows for the pre-screening of numerous potential sequences, saving time and resources by prioritizing the synthesis of only the most promising candidates. nih.gov
| Design Principle | Strategy | Expected Outcome | Reference |
|---|---|---|---|
| Increased Cationicity | Substitution with Arginine (Arg) or Lysine (Lys) residues. | Enhanced binding to microbial membranes; potentially increased antimicrobial potency. | nih.govmdpi.com |
| Optimized Amphipathicity | Strategic substitution of amino acids to balance hydrophobic/hydrophilic faces. | Improved membrane insertion and disruption; increased lytic activity. | mdpi.com |
| Improved Proteolytic Stability | Incorporation of D-amino acids or unnatural amino acids (e.g., Ornithine). | Increased half-life in biological fluids; enhanced in vivo efficacy. | frontiersin.org |
| Simulation-Guided Design | Use of molecular dynamics and other computational tools to model peptide-membrane interactions. | Predictive modeling of analog efficacy and selectivity; prioritization of candidates for synthesis. | nih.govkcl.ac.uk |
Comparative and Evolutionary Biology of Tracheal Antimicrobial Peptide
Phylogenetic Analysis and Conservation Across Vertebrate Species
The Tracheal Antimicrobial Peptide is a member of the β-defensin family, a group of cationic, cysteine-rich antimicrobial peptides found across vertebrates. nih.govnih.gov First identified in the tracheal mucosa of cattle (Bos taurus), TAP exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. nih.gov Its discovery paved the way for understanding the crucial role of epithelial-derived peptides in the first line of defense at mucosal surfaces. nih.gov
Phylogenetic analyses reveal that TAP is part of a larger group of β-defensins that have undergone significant evolution. Studies focusing on bovine species have shown that TAP and its variants, along with other bovine β-defensins like Lingual Antimicrobial Peptide (LAP) and Enteric β-Defensin (EBD), share a common ancestry. proquest.com This suggests that the genes encoding these peptides arose from duplication events that occurred before the divergence of different bovine lineages. proquest.com
In cattle, TAP is encoded by a gene located within one of the four identified β-defensin gene clusters. physiology.orgnih.gov These clusters, found on chromosomes 8, 13, 23, and 27 in the bovine genome, are syntenic to human β-defensin clusters, indicating a shared evolutionary origin of these gene regions. physiology.orgnih.gov The specific location of the TAP gene within these clusters provides further insight into its evolutionary history and its relationship with other β-defensins.
The table below summarizes the key characteristics of Tracheal Antimicrobial Peptide.
| Characteristic | Description |
| Peptide Family | β-defensin |
| Organism of Discovery | Bos taurus (Cattle) |
| Primary Location | Tracheal mucosa |
| Key Structural Feature | Six-cysteine motif forming three disulfide bonds |
| Antimicrobial Spectrum | Broad, including bacteria and fungi |
Diversification Mechanisms of Tracheal Antimicrobial Peptide Genes
The diversity observed within the Tracheal Antimicrobial Peptide gene and the broader β-defensin family is primarily driven by gene duplication and subsequent diversification. The bovine genome, in particular, showcases an expanded repertoire of β-defensin genes compared to other mammals, with at least 57 identified genes. physiology.orgnih.gov This expansion is a testament to the dynamic evolutionary processes shaping the innate immune system in response to diverse pathogenic pressures. physiology.org
Gene duplication is a major force in the evolution of new gene functions. Following a duplication event, one copy of the gene is free from strong selective pressure and can accumulate mutations, leading to neofunctionalization (the evolution of a new function), subfunctionalization (the partitioning of the original function between the two copies), or nonfunctionalization (the loss of the gene). In the case of β-defensins, including TAP, gene duplication has provided the raw material for the evolution of a varied arsenal (B13267) of antimicrobial peptides, each potentially with a slightly different spectrum of activity or expression pattern.
The clustering of β-defensin genes in the bovine genome is a direct result of tandem duplication events. physiology.org The presence of multiple, closely related β-defensin genes within these clusters suggests a history of repeated local duplications. This genomic architecture allows for concerted evolution and further diversification through mechanisms like gene conversion, where genetic material is exchanged between paralogous genes.
Studies have identified extensive copy number variation (CNV) within the bovine β-defensin gene clusters. nih.gov CNV, which refers to differences in the number of copies of a particular gene among individuals of the same species, is a significant source of genetic and phenotypic variation. The variation in the number of TAP and other β-defensin gene copies among different cattle breeds could have functional consequences for disease resistance and other traits. nih.gov
The table below outlines the primary mechanisms responsible for the diversification of TAP genes.
| Diversification Mechanism | Description |
| Gene Duplication | Creation of additional copies of the TAP gene, providing raw material for evolution. |
| Tandem Duplication | Duplication of genes in a head-to-tail arrangement, leading to the formation of gene clusters. |
| Gene Conversion | Homologous recombination between paralogous genes, leading to sequence homogenization or diversification. |
| Copy Number Variation (CNV) | Differences in the number of gene copies among individuals, contributing to genetic diversity. |
Adaptive Evolution and Selective Pressures on Tracheal Antimicrobial Peptide Genes
The evolution of Tracheal Antimicrobial Peptide genes and the broader β-defensin family is a classic example of an "evolutionary arms race" between the host and its pathogens. The constant threat of infection exerts strong selective pressure on these immune genes to adapt and counter evolving microbial evasion strategies.
Analysis of synonymous (silent) and non-synonymous (amino acid-altering) substitution rates in β-defensin genes provides insights into the selective pressures acting upon them. A high ratio of non-synonymous to synonymous substitutions (dN/dS > 1) is indicative of positive selection, where new variants with altered functions are favored. Several studies have shown that many β-defensin genes in mammals, including some in the bovine lineage, have evolved under positive selection. proquest.com This suggests that the diversification of these peptides is an adaptive response to the challenges posed by a wide array of pathogens.
Interestingly, studies on bovine β-defensins have revealed that while some members of the family, such as Lingual Antimicrobial Peptide (LAP), show clear evidence of positive selection, the Tracheal Antimicrobial Peptide (TAP) and Enteric β-Defensin (EBD) appear to be evolving under purifying (or negative) selection. proquest.com Purifying selection acts to remove deleterious mutations and maintain the function of a gene. This suggests that the specific antimicrobial function of TAP is highly conserved and that most changes to its amino acid sequence are detrimental to its activity.
The apparent purifying selection on TAP does not mean it is not involved in the evolutionary arms race. Instead, it may indicate that its broad-spectrum activity against a conserved set of microbial targets is so crucial that its sequence is highly constrained. The selective pressure in this case is to maintain its essential function rather than to rapidly diversify.
The table below summarizes the selective pressures observed on bovine β-defensin genes.
| Gene | Predominant Selective Pressure | Implication |
| Tracheal Antimicrobial Peptide (TAP) | Purifying Selection | Conservation of essential antimicrobial function. |
| Lingual Antimicrobial Peptide (LAP) | Positive Selection | Adaptation to evolving pathogens in the oral cavity. |
| Enteric β-Defensin (EBD) | Purifying Selection | Conservation of function against gut-specific pathogens. |
Advanced Research Methodologies and Approaches in Tracheal Antimicrobial Peptide Studies
Omics Technologies (e.g., Transcriptomics, Proteomics) in Expression and Functional Analysis
Omics technologies, such as transcriptomics and proteomics, have become indispensable tools for the high-throughput analysis of TAP expression and function. These approaches allow for a comprehensive view of the molecular events governing the production and activity of this antimicrobial peptide.
Transcriptomics , particularly RNA-sequencing (RNA-seq), has been instrumental in elucidating the regulation of the TAP gene. cdnsciencepub.com Studies utilizing RNA-seq have identified the upregulation of TAP gene expression in bovine tracheal epithelial cells following exposure to bacterial components like lipopolysaccharide (LPS) and other pathogens. nih.govnih.gov For instance, transcriptomic analysis of lung and bronchial node tissues from cattle challenged with pathogens associated with bovine respiratory disease revealed increased expression of several antimicrobial peptides, including TAP. cdnsciencepub.com This technology has also been applied to understand the broader host response, showing that microbial colonization influences the host's innate immune response, with TAP expression being a key factor. nih.gov Furthermore, transcriptomics can help in identifying regulatory networks, such as the role of transcription factors like NF-κB in inducing TAP expression. nih.gov
Proteomics complements transcriptomics by directly studying the proteins, in this case, the tracheal antimicrobial peptide itself. Phosphoproteomics, a sub-discipline of proteomics, has been used to identify proteins and their phosphorylation states that are involved in cellular signaling pathways, which can indirectly influence TAP expression. frontiersin.org While direct proteomic studies focused solely on "Tracheal antimicrobial peptide, partial" are less commonly detailed in broad searches, the principles of proteomics are fundamental to its initial discovery and characterization. The isolation and purification of TAP from bovine tracheal mucosa relied on protein chemistry techniques, which are foundational to modern proteomics. pnas.org
The integration of these omics disciplines provides a powerful approach to understanding the complex biology of TAP, from gene regulation to protein function within the context of the host's immune response. cdnsciencepub.comdntb.gov.ua
Genetic Manipulation Techniques in Experimental Models (e.g., Gene Knockout/Knockdown, Transgenic Expression)
Genetic manipulation techniques in experimental models are crucial for dissecting the precise in vivo functions of antimicrobial peptides like TAP. These methods allow researchers to either remove (knockout/knockdown) or overexpress (transgenic) the gene encoding the peptide to observe the resulting physiological changes.
Gene Knockout/Knockdown studies involve the targeted inactivation or silencing of the TAP gene. While specific examples of TAP knockout or knockdown mice are not prominently detailed in the search results, the utility of such models is well-established in the broader field of antimicrobial peptide research. niph.go.jp For instance, studies on other antimicrobial peptides have utilized knockout mice to investigate their roles in host defense. niph.go.jp The development of stable gene knockdown techniques, such as those using siRNA, in animal models like rats provides a framework for how TAP function could be investigated. niph.go.jp
Transgenic Expression involves introducing the TAP gene into an organism to study the effects of its expression. This approach has been used to explore the therapeutic potential of antimicrobial peptides. For example, transgenic mice engineered to ectopically express another antimicrobial peptide, PG-1, showed enhanced resistance to bacterial infection. mdpi.com Similarly, the expression of defensin (B1577277) genes in transgenic plants has been shown to increase resistance to fungal pathogens. science.gov These examples highlight the potential of using transgenic models to evaluate the protective effects of TAP against respiratory pathogens.
These genetic manipulation techniques are powerful tools for validating the in vivo relevance of findings from in vitro and omics studies, providing direct evidence for the role of TAP in host immunity.
In Vitro Cell Culture Models for Epithelial Cell Responses
In vitro cell culture models, particularly those using primary tracheal epithelial cells, are fundamental for studying the cellular and molecular responses involving TAP. These models provide a controlled environment to investigate the regulation of TAP expression and its antimicrobial activity at the epithelial surface.
Primary cultures of bovine tracheal epithelial cells (bTEC) have been extensively used to study TAP. nih.gov These cells, when grown at an air-liquid interface, can differentiate into a state that closely mimics the natural tracheal epithelium. nih.govresearchgate.net This system allows for the stimulation of the cells with various agents to observe the effect on TAP expression. For example, studies have shown that bacterial products like lipopolysaccharide (LPS), as well as cytokines such as Interleukin-17A (IL-17A), can significantly induce TAP gene expression in bTEC cultures. nih.gov
These cell culture models are also invaluable for dissecting the signaling pathways that regulate TAP. Research has demonstrated that the induction of TAP expression by LPS and IL-17A is dependent on the activation of the transcription factor NF-κB. nih.govasm.org The use of specific inhibitors, such as caffeic acid phenylester (CAPE) to block NF-κB, has confirmed its crucial role in this process. nih.gov Furthermore, these models have been used to show that stress hormones like glucocorticoids can suppress the induction of TAP, providing a potential mechanism for how stress increases susceptibility to bacterial pneumonia. nih.gov
The antimicrobial activity of TAP produced by these cultured cells can be directly assessed. The apical surface fluid from these cultures can be collected and tested for its ability to kill bacteria, or bacteria can be applied directly to the cell surface to measure clearance. nih.govresearchgate.net This allows for a functional readout of the induced TAP expression.
Table 1: Experimental Findings from In Vitro Bovine Tracheal Epithelial Cell (bTEC) Models
| Stimulant/Inhibitor | Effect on TAP Gene Expression | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Upregulation | NF-κB | nih.govpnas.org |
| Pam3CSK4 (TLR2/1 agonist) | Upregulation | NF-κB | nih.gov |
| Interleukin-17A (IL-17A) | Upregulation | NF-κB | nih.gov |
| Caffeic acid phenylester (CAPE) | Abrogated LPS/Pam3CSK4/IL-17A-induced upregulation | NF-κB Inhibition | nih.gov |
| Dexamethasone (Glucocorticoid) | Abolished LPS/Pam3CSK4/IL-17A-induced upregulation | - | nih.gov |
Advanced Microscopy and Imaging Techniques for Localization and Interaction Studies
Advanced microscopy and imaging techniques are essential for visualizing the cellular and subcellular localization of tracheal antimicrobial peptide and its interactions with pathogens. These methods provide spatial context to the biochemical and genetic data obtained from other research approaches.
Immunohistochemistry and In Situ Hybridization have been used to localize TAP within the respiratory tract. These techniques have shown that TAP is primarily found in the ciliated columnar epithelial cells of the trachea and bronchi. pnas.org In situ hybridization specifically detects the TAP mRNA, confirming that these cells are the site of synthesis. pnas.org
Confocal Laser Scanning Microscopy is a powerful tool for high-resolution imaging of peptide localization. While specific studies detailing the use of confocal microscopy for "this compound" were not the primary focus of the provided search results, this technique is widely applied in the broader field of antimicrobial peptide research. For instance, confocal microscopy has been used to visualize the subcellular localization of other antimicrobial peptides, such as pleurocidin (B1576808) in fish goblet cells and GFP-tagged CFTR (which interacts with pathogens that TAP would target) in lung epithelial cells. nih.govnih.govnih.gov This technology would be invaluable for determining the precise subcellular compartments where TAP is stored and from where it is secreted.
Transmission Electron Microscopy (TEM) with immunogold labeling offers even higher resolution, allowing for the visualization of peptides within specific organelles. TEM has been used to localize another antimicrobial peptide, pleurocidin, to the mucin granules of goblet cells, suggesting a mechanism for its secretion onto mucosal surfaces. nih.govresearchgate.net This methodology could be applied to determine if TAP is similarly stored in granules within tracheal epithelial cells prior to release.
These imaging techniques are crucial for understanding how and where TAP is deployed as part of the mucosal defense system, providing visual evidence of its role at the host-pathogen interface.
Synthetic Peptide Synthesis and Characterization for Functional Assays
The chemical synthesis of tracheal antimicrobial peptide is a cornerstone of its research, enabling detailed functional studies and the characterization of its structure-activity relationships.
Solid-Phase Peptide Synthesis is the standard method used to produce TAP for research purposes. nih.gov This technique allows for the creation of the 38-amino acid peptide with high purity. pnas.orgnih.gov The availability of synthetic TAP is crucial because it allows researchers to work with a pure, well-defined substance, free from other components that would be present in natural extracts. nih.gov
Functional Assays using synthetic TAP have been pivotal in defining its antimicrobial spectrum. These assays typically involve incubating the synthetic peptide with various microorganisms and determining the minimal inhibitory concentration (MIC) required to prevent their growth. pnas.org Studies with synthetic TAP have demonstrated its potent bactericidal activity against a broad range of both Gram-positive and Gram-negative bacteria. pnas.orgnih.gov Furthermore, synthetic TAP has been shown to possess antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. nih.gov
Structure-Activity Relationship Studies are facilitated by the ability to synthesize partial or modified versions of the peptide. By creating a series of synthetic peptides of varying lengths, researchers have been able to identify the minimal functional domain of TAP. For instance, it was determined that the 17 amino acid residues at the C-terminal end are essential for its bactericidal activity. nih.gov This type of analysis is critical for understanding how the peptide's structure relates to its function and for the potential design of smaller, more potent therapeutic analogues. science.gov
Table 2: Antimicrobial Activity of Synthetic Tracheal Antimicrobial Peptide
| Organism Type | Example Species | Activity | Reference |
|---|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus | Bactericidal | mdpi.com |
| Gram-negative bacteria | Escherichia coli | Bactericidal | pnas.orgnih.gov |
| Gram-negative bacteria | Klebsiella pneumoniae | Bactericidal | mdpi.com |
| Gram-negative bacteria | Pseudomonas aeruginosa | Bactericidal | mdpi.com |
| Fungus (Yeast) | Candida albicans | Antifungal | pnas.orgnih.gov |
The synthesis and characterization of TAP have been fundamental to confirming its biological activities and provide the basis for exploring its therapeutic potential.
Future Directions and Unexplored Research Avenues for Tracheal Antimicrobial Peptide, Partial
Elucidating Novel Regulatory Pathways Beyond Canonical Immune Signaling
The expression of Tracheal Antimicrobial Peptide is known to be upregulated by canonical immune signaling pathways, primarily through the activation of Toll-like receptors (TLRs) and the subsequent engagement of transcription factors like Nuclear Factor-kappa B (NF-κB) and Nuclear Factor Interleukin-6 (NF IL-6) in response to microbial products like lipopolysaccharide (LPS). encyclopedia.pubnih.gov However, a deeper understanding of its regulation requires looking beyond these well-established mechanisms.
Future research should focus on several novel regulatory avenues:
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathway, including its three main subfamilies (JNK, ERK, and p38), is implicated in the induction of β-defensins. nih.gov Studies on bovine mammary epithelial cells have shown that LPS exposure triggers robust activation of the MAPK pathway, which is associated with an increase in β-defensin expression. nih.gov Investigating the specific role of each MAPK subfamily in the transcriptional regulation of the TAP gene in tracheal epithelial cells is a critical next step.
Epigenetic Modifications: The chromatin state plays a crucial role in gene expression. Emerging evidence suggests that epigenetic mechanisms, such as DNA methylation and histone acetylation, regulate β-defensin expression. nih.gov For instance, the inhibition of DNA methyltransferase or histone deacetylase activity can lead to a more open chromatin structure, enhancing β-defensin expression in bovine cells. nih.gov Future studies should aim to map the specific epigenetic marks on the TAP gene promoter and identify the enzymes responsible for these modifications during infection and inflammation.
Non-Canonical and Alternative Transcription Factors: While NF-κB is a primary regulator, other transcription factors may be involved. The transcription factor Oct-1 has been identified as contributing to β-defensin induction. nih.gov Furthermore, the non-canonical NF-κB pathway, which can promote immune tolerance, presents another layer of regulation that could modulate TAP expression to balance defense and inflammation. mdpi.com Research into how live pathogens, as opposed to purified components like LPS, stimulate these alternative pathways is needed. nih.gov
Hormonal and Environmental Regulation: The expression and activity of β-defensins can be influenced by external factors. Glucocorticoids, often released during stress, have been shown to suppress the induction of TAP, potentially increasing susceptibility to bacterial pneumonia. frontiersin.org Understanding the molecular basis of this suppression and investigating other hormonal or environmental modulators will provide a more holistic view of TAP regulation in vivo.
Table 1: Potential Regulatory Pathways for Tracheal Antimicrobial Peptide (TAP) Expression
| Pathway/Factor | Description | Potential Role in TAP Regulation | Reference |
|---|---|---|---|
| Canonical NF-κB | Primary immune signaling pathway activated by TLRs in response to pathogens. | Established primary inducer of TAP transcription in response to LPS. | encyclopedia.pubnih.gov |
| MAPK Signaling (JNK, ERK, p38) | Parallel signaling cascade often activated by TLR stimulation. | Potential co-regulator of TAP expression; pathway activation is linked to increased β-defensin levels. | nih.gov |
| Epigenetic Control | Regulation of gene accessibility via DNA methylation and histone modification. | Inhibition of DNA methyltransferase and histone deacetylase enhances β-defensin expression, suggesting a repressive role under basal conditions. | nih.gov |
| Glucocorticoids (Stress) | Hormonal signaling associated with the stress response. | Acts as a suppressor of TAP induction, potentially compromising innate immunity. | frontiersin.org |
| Non-Canonical NF-κB | Alternative NF-κB pathway often associated with immune tolerance. | May provide a negative feedback loop or fine-tuning mechanism for TAP expression to prevent excessive inflammation. | mdpi.com |
Comprehensive Mapping of Intracellular Targets and Host Cell Interactions
The primary antimicrobial mechanism of TAP, like other defensins, is the disruption of microbial membranes. nih.govnih.gov However, its functions likely extend beyond direct killing and involve complex interactions with host cells to modulate the broader immune response. A comprehensive mapping of these interactions is a key area for future research.
Defensins are not merely static antimicrobial agents; they are active signaling molecules. capes.gov.br Research on other β-defensins has shown they can act as chemoattractants, recruiting immune cells like T-lymphocytes, monocytes, and dendritic cells to the site of infection. nih.govnih.gov This chemotactic activity is often mediated by binding to specific host cell receptors, such as CCR6. nih.gov Furthermore, β-defensins can stimulate host cells to release cytokines and other inflammatory mediators, amplifying the immune response. nih.govnih.gov For example, human β-defensin-1 has been shown to induce cytokine synthesis in monocytes and T lymphocytes. nih.gov
A critical unexplored avenue is whether TAP has direct intracellular targets within host cells. Some antimicrobial peptides are known to translocate across host cell membranes and interact with internal components, potentially inhibiting processes like protein synthesis or activating specific signal transduction pathways. sci-hub.se For instance, human neutrophil defensins have been reported to affect host cell signal transduction by inhibiting protein kinase C activation. sci-hub.se It is crucial to determine if TAP exhibits similar properties in respiratory epithelial cells, which could reveal novel immunomodulatory functions.
Future investigations should aim to:
Identify specific host cell receptors for TAP on immune and epithelial cells.
Characterize the downstream signaling cascades activated in host cells upon TAP binding.
Determine if TAP is internalized by host cells and, if so, identify its intracellular binding partners and functional consequences.
Long-Term Functional Analysis in Animal Models of Chronic Respiratory Diseases
Much of the in vivo research on TAP has focused on its role in acute bacterial infections. nih.gov However, many significant respiratory illnesses, such as chronic obstructive pulmonary disease (COPD), are chronic in nature. researchgate.net The long-term function and regulation of TAP in the context of these persistent inflammatory conditions are largely unknown.
Animal models are essential tools for studying the complex pathophysiology of chronic respiratory diseases. nih.gov Models for COPD are well-established, often induced through long-term exposure to cigarette smoke, with or without the addition of agents like LPS to mimic bacterial exacerbations. nih.govfrontiersin.org Studies on other β-defensins have already provided a rationale for this line of inquiry; for example, β-defensin-1 protein levels are elevated in the airways of patients with COPD and severe asthma, suggesting a role in the disease process. nih.gov Furthermore, the bactericidal activity of β-defensins produced in the airways can be suppressed by factors associated with chronic disease, such as stress hormones. frontiersin.org
A dedicated research program is needed to evaluate the role of TAP in these chronic disease models. Key research questions include:
How does the expression and activity of TAP change over the long-term course of chronic respiratory disease models?
Does the targeted overexpression or depletion of TAP in these models alter disease progression, inflammatory responses, or susceptibility to bacterial exacerbations?
How does the chronic inflammatory environment, characteristic of diseases like COPD, affect the regulatory pathways that control TAP expression?
Answering these questions will be vital to understanding whether TAP plays a protective role, a pathological one, or both, in the complex environment of chronic lung disease.
Exploring Synergistic Interactions with Other Host Defense Factors
The airway surface liquid is a complex milieu containing numerous host defense molecules. It is unlikely that TAP acts in isolation. Antimicrobial peptides often exhibit synergy, where their combined effect is greater than the sum of their individual activities. ubc.canih.gov This is a crucial area of investigation, as synergy allows for potent antimicrobial action at lower, more physiologically relevant concentrations.
Research has shown that β-defensins can act synergistically with other key components of the innate immune system, such as lysozyme (B549824) and lactoferrin. nih.govnih.gov For example, the presence of lactoferrin or lysozyme can lower the minimum inhibitory concentration of human β-defensin-2 against pathogens like E. coli and S. aureus. physiology.org Synergy has also been observed between different families of antimicrobial peptides, such as between β-defensins and cathelicidins (e.g., LL-37). ubc.canih.gov
While these findings for the broader β-defensin family are promising, specific data for TAP are limited. Future research should systematically investigate the synergistic potential of TAP using checkerboard titration assays.
Table 2: Potential Synergistic Partners for Tracheal Antimicrobial Peptide (TAP)
| Potential Partner | Class | Rationale for Investigation | Reference |
|---|---|---|---|
| Lysozyme | Enzyme | Abundant in airway secretions; known to synergize with other β-defensins. Cleaves bacterial peptidoglycan. | nih.govphysiology.orgnih.gov |
| Lactoferrin | Iron-binding Protein | Abundant in airway secretions; known to synergize with other β-defensins. Sequesters iron and can be directly microbicidal. | nih.govphysiology.orgnih.gov |
| Cathelicidins (e.g., LL-37) | Antimicrobial Peptide | Different structural class of AMP also present in the airway; synergy between peptide classes is a known phenomenon. | ubc.canih.govmdpi.com |
| Secretory Leukoprotease Inhibitor (SLPI) | Antiproteinase | Present in airway secretions with modest antimicrobial activity. | nih.govjci.org |
| Other β-defensins (e.g., LAP) | Antimicrobial Peptide | Co-expression of multiple defensins in the same tissue suggests potential for synergistic or complementary action. | nih.govubc.ca |
Computational and Bioinformatic Approaches for Peptide Design and Prediction
The fields of computational biology and bioinformatics offer powerful tools to accelerate the study of antimicrobial peptides like TAP. acs.org These in silico methods can predict structure, function, and antimicrobial potential, guiding laboratory research and reducing the need for laborious, low-throughput experimental screening. acs.orgnih.gov
Given that TAP is a cysteine-rich peptide, specialized computational pipelines like the 'Cysmotif searcher' can be employed. nih.govmdpi.com This tool identifies peptides based on the arrangement of cysteine residues, which is a defining structural feature of defensins. Such approaches can be used to scan genomic and transcriptomic databases to identify novel TAP homologs or related peptides in other species.
Furthermore, machine learning algorithms and other predictive models are increasingly used to analyze structure-activity relationships. acs.org By training these models on databases of known antimicrobial peptides, researchers can predict the antimicrobial potency or target specificity of novel sequences. Key computational approaches applicable to future TAP research include:
Homology Modeling: Using the known structure of TAP or related β-defensins to build 3D models of newly discovered or engineered variants. researchgate.net
Machine Learning Prediction: Employing algorithms like Support Vector Machines (SVM) to predict the antimicrobial activity of TAP variants based on their amino acid sequence and physicochemical properties. acs.org
Molecular Dynamics Simulations: Simulating the interaction of TAP with bacterial membranes to understand its mechanism of action at an atomic level, which can inform the design of peptides with enhanced activity. acs.org
These computational tools will be instrumental in rationally designing and pre-screening TAP-derived peptides, prioritizing the most promising candidates for synthesis and experimental validation.
Theoretical Prospects of Tracheal Antimicrobial Peptide as a Template for Antimicrobial Development (excluding clinical applications)
Natural antimicrobial peptides that have been refined through evolution represent excellent templates for the development of novel antimicrobial compounds. nih.govsci-hub.se TAP, as a potent and well-characterized β-defensin, holds significant theoretical promise as a scaffold for peptide engineering.
The value of TAP as a template stems from several key characteristics:
Cationic and Amphipathic Nature: Its positive charge and distinct hydrophobic and hydrophilic regions are fundamental to its interaction with negatively charged bacterial membranes, providing a clear design principle to emulate or modify. sci-hub.se
Conserved Cysteine Framework: The six cysteine residues form three intramolecular disulfide bonds, creating a stable β-sheet structure. nih.gov This stable scaffold is crucial for its activity and can be used as a rigid framework upon which other amino acid residues can be substituted to alter specificity or potency.
Natural Variation: Research has identified a naturally occurring single nucleotide polymorphism (SNP) in the TAP gene that results in an amino acid substitution and alters the peptide's bactericidal activity. nih.gov This provides direct evidence that the peptide's function can be modulated through sequence changes, supporting the feasibility of rational design.
The theoretical development process would involve using TAP's sequence as a starting point. mdpi-res.com Amino acid substitutions could be systematically introduced to enhance properties like net positive charge or amphipathicity. Computational models could then predict the impact of these changes on the peptide's structure and antimicrobial activity before any chemical synthesis is undertaken. nih.gov By leveraging the evolutionarily optimized structure of TAP, it is theoretically possible to design a new generation of peptides with tailored properties, inspired by a key effector of natural respiratory defense.
Q & A
Q. What standardized assays are used to evaluate the antimicrobial activity of tracheal antimicrobial peptide (TAP) against pathogens like Mannheimia haemolytica?
The minimum inhibitory concentration (MIC) assay is a foundational method for quantifying TAP's bactericidal activity. In vitro protocols involve incubating serial dilutions of oxidized or non-oxidized TAP with bacterial cultures (e.g., M. haemolytica B158) at 37°C for 1 hour, followed by plating on blood agar to quantify colony-forming units (CFUs). MIC values are determined as the lowest peptide concentration inhibiting 99.9% bacterial growth. For example, non-oxidized TAP showed 98–100% killing efficacy at 6.5 µg/mL and complete bacterial eradication at 12.5 µg/mL in the absence of inhibitory factors like NaCl or serum .
Q. How does TAP contribute to bovine innate immunity under physiological conditions?
TAP, a β-defensin, is constitutively expressed in bovine respiratory epithelia and acts as a first-line defense against pathogens. Its production is suppressed by stress-induced glucocorticoids and viral infections, leaving cattle vulnerable to secondary bacterial infections like M. haemolytica. In vitro, TAP directly lyses bacterial membranes, but its in vivo efficacy is compromised by physiological factors such as NaCl and serum proteins, which inhibit its activity .
Q. What databases are recommended for structural and functional analysis of antimicrobial peptides like TAP?
The Antimicrobial Peptide Database (APD) provides curated data on natural and synthetic peptides, including sequence motifs, structural classifications, and activity spectra. Researchers can search TAP using its full or partial amino acid sequence (e.g., single-letter codes) to retrieve physicochemical properties, homologs, and design principles for peptide engineering .
Advanced Research Questions
Q. Why does TAP exhibit strong in vitro bactericidal activity but fail to prevent pneumonia in M. haemolytica-challenged cattle?
In vivo studies reveal that physiological concentrations of NaCl (≥100 mM) inhibit TAP's bactericidal activity by 75–95%, while serum at ≥0.62% reduces efficacy by 49–100%. These factors disrupt TAP’s electrostatic interactions with bacterial membranes, critical for its lytic function. For instance, 6.5 µg/mL TAP showed 86–95% reduced activity under physiological NaCl levels (100–200 mM), mirroring conditions in infected bovine lungs .
Q. How do structural modifications, such as oxidation, influence TAP’s antimicrobial properties?
Oxidation of TAP’s three disulfide bonds reduces its potency. Non-oxidized TAP achieved 98–100% killing of M. haemolytica at 6.5 µg/mL, whereas oxidized TAP required higher concentrations (12.5 µg/mL) for equivalent efficacy. Structural stability assays (e.g., circular dichroism) suggest that disulfide bonds are critical for maintaining TAP’s α-helical conformation, which is essential for membrane disruption .
Q. What methodological challenges arise when designing in vivo models to test TAP’s therapeutic potential?
Key challenges include:
- Dosing : Initial trials using 3 mg TAP via aerosol showed no protection, while escalating to 15 mg improved bacterial clearance but caused variable clinical outcomes due to rapid disease progression .
- Infection dynamics : Aerosolized M. haemolytica (2 × 10⁹ CFU) induced severe pneumonia within 12 hours, complicating therapeutic timing. Clinical scoring systems (e.g., 17-point scale for depression, respiratory effort) and humane endpoints must be predefined to balance data collection with ethical standards .
Q. How can researchers reconcile contradictory data between TAP’s in vitro efficacy and in vivo limitations?
Integrative approaches include:
- Co-culture assays : Simulate in vivo conditions by adding bovine serum (0.62–2.5%) or bronchial alveolar lavage fluid (BALF) to in vitro assays. For example, 25% BALF reduced TAP’s activity by 50% .
- Transcriptomic profiling : Compare TAP expression levels in stressed vs. healthy cattle to identify regulatory pathways susceptible to pharmacological modulation .
Methodological Recommendations
- For in vitro studies : Include physiological inhibitors (NaCl, serum) in dose-response assays to better predict in vivo outcomes.
- For animal models : Use pathogen-free calves to isolate TAP’s effects from confounding variables like viral co-infections. Standardize clinical scoring and euthanasia criteria to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
